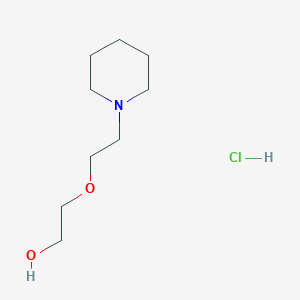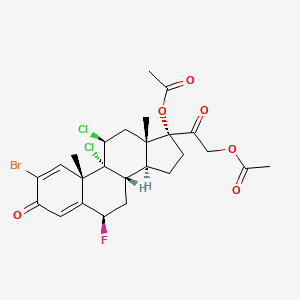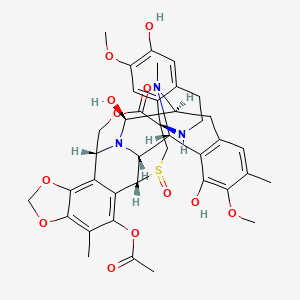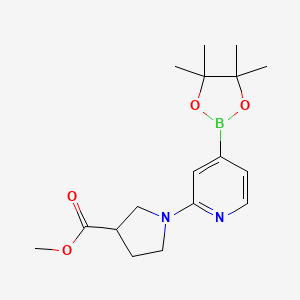![molecular formula C19H19NO6 B13413330 4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid CAS No. 52716-30-0](/img/structure/B13413330.png)
4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid is an organic compound with the molecular formula C18H19NO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its role as a UV filter in sunscreens, where it helps protect the skin from harmful ultraviolet radiation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid typically involves the reaction of 4-(Diethylamino)-2-hydroxybenzoyl chloride with isophthalic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Brominated or nitrated derivatives
Aplicaciones Científicas De Investigación
4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in studies involving UV protection and photostability.
Medicine: Investigated for its potential use in photoprotective formulations and treatments.
Industry: Utilized in the production of sunscreens and other UV-protective products.
Mecanismo De Acción
The primary mechanism of action of 4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid is its ability to absorb ultraviolet (UV) radiation. The compound absorbs UV-A radiation, preventing it from penetrating the skin and causing damage. This absorption occurs due to the presence of the diethylamino and hydroxybenzoyl groups, which interact with UV light and dissipate the energy as heat.
Comparación Con Compuestos Similares
Similar Compounds
Diethylamino hydroxybenzoyl hexyl benzoate: Another UV filter with similar properties but different molecular structure.
Avobenzone: A widely used UV filter with a different chemical structure but similar UV absorption capabilities.
Uniqueness
4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid is unique due to its specific molecular structure, which provides excellent photostability and UV absorption properties. Unlike some other UV filters, it does not degrade quickly under sunlight, making it a reliable component in sunscreen formulations.
Propiedades
Número CAS |
52716-30-0 |
|---|---|
Fórmula molecular |
C19H19NO6 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
4-[4-(diethylamino)-2-hydroxybenzoyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C19H19NO6/c1-3-20(4-2)12-6-8-14(16(21)10-12)17(22)13-7-5-11(18(23)24)9-15(13)19(25)26/h5-10,21H,3-4H2,1-2H3,(H,23,24)(H,25,26) |
Clave InChI |
RYTOPVZHTVMCCY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl-](/img/structure/B13413264.png)


![1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-N-(2-nitrophenyl)piperidin-4-amine](/img/structure/B13413276.png)
![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trichlorosilyl)propyl]-](/img/structure/B13413278.png)
![n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine](/img/structure/B13413282.png)


![[1,2,4]Triazolo[4,3-a]pyridin-7-ylboronic acid](/img/structure/B13413292.png)

![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-](/img/structure/B13413310.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol](/img/structure/B13413312.png)

